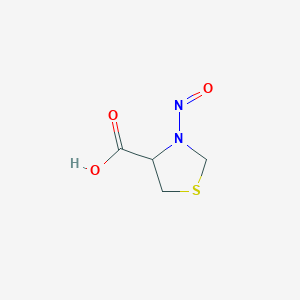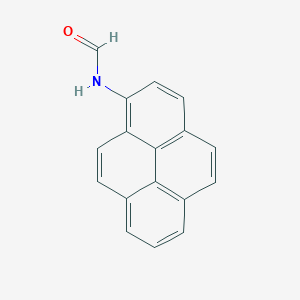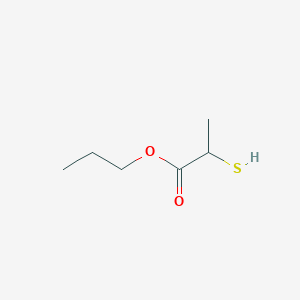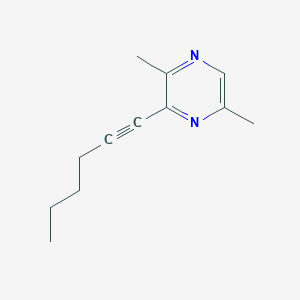![molecular formula C9H15NO B027844 Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-24-5](/img/structure/B27844.png)
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) is a chemical compound that belongs to the class of pyrrole derivatives. It is commonly known as 3,4-Dihydro-5-isopropyl-2H-pyrrole-1-one and is used in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in various studies.
Mechanism Of Action
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This results in an increase in the levels of acetylcholine, which is important for the proper functioning of the nervous system.
Biochemical And Physiological Effects
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which help in the prevention of oxidative stress. The compound has also been found to have anti-inflammatory properties, which help in the prevention of inflammation. Moreover, it has been found to have neuroprotective properties, which help in the protection of neurons from damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) in lab experiments is its high potency. The compound has been found to be effective at low concentrations, which reduces the cost of experiments. Moreover, it has been found to have low toxicity, which makes it safe for use in experiments. However, one of the limitations of using the compound is its limited solubility in water, which makes it difficult to use in aqueous solutions.
Future Directions
There are several future directions for the research on Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI). One of the directions is to study its potential in the treatment of other diseases such as diabetes and cardiovascular diseases. Moreover, the compound can be modified to improve its solubility in water, which will increase its use in aqueous solutions. Furthermore, the compound can be used in combination with other compounds to enhance its effectiveness in the treatment of diseases.
Synthesis Methods
The synthesis of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) can be done using different methods. One of the most common methods is the reaction between 5-isopropyl-2H-pyrrole-3-carbaldehyde and ethyl acetate in the presence of sodium borohydride. The reaction results in the formation of Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) with a yield of around 75%.
Scientific Research Applications
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. It has been found to inhibit the growth of cancer cells and prevent the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
properties
CAS RN |
107942-24-5 |
|---|---|
Product Name |
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]-(9CI) |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(5-propan-2-yl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c1-6(2)9-4-8(5-10-9)7(3)11/h6,8H,4-5H2,1-3H3 |
InChI Key |
SRCBVVYPSMWNRT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NCC(C1)C(=O)C |
Canonical SMILES |
CC(C)C1=NCC(C1)C(=O)C |
synonyms |
Ethanone, 1-[3,4-dihydro-5-(1-methylethyl)-2H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol](/img/structure/B27762.png)


![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
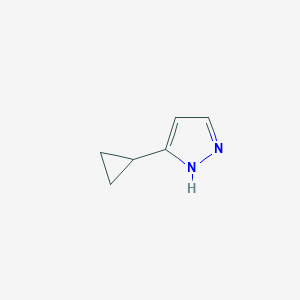

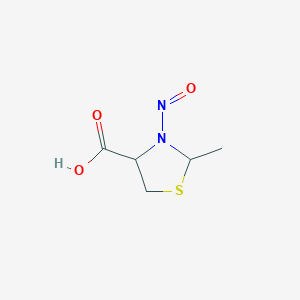
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
